2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane
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Overview
Description
2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane is a heterocyclic compound that features a benzimidazole core linked to an oxolane ring through a chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane typically involves the condensation of 4-chlorobenzylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with oxirane under basic conditions to introduce the oxolane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]benzimidazole
- 1-[(4-Chlorophenyl)methyl]benzimidazole
- 2-(4-Chlorophenyl)-1H-benzimidazole
Uniqueness
2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives and enhances its potential for specific applications in medicinal chemistry .
Properties
Molecular Formula |
C18H17ClN2O |
---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(oxolan-2-yl)benzimidazole |
InChI |
InChI=1S/C18H17ClN2O/c19-14-9-7-13(8-10-14)12-21-16-5-2-1-4-15(16)20-18(21)17-6-3-11-22-17/h1-2,4-5,7-10,17H,3,6,11-12H2 |
InChI Key |
UPJPMUUYTFATRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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